Oxypyrrolnitrin

Description

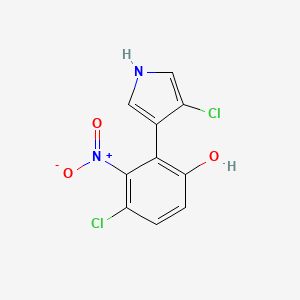

4-Chloro-2-(4-chloro-1H-pyrrol-3-yl)-3-nitrophenol has been reported in Pseudomonas with data available.

Properties

CAS No. |

15345-51-4 |

|---|---|

Molecular Formula |

C10H6Cl2N2O3 |

Molecular Weight |

273.07 g/mol |

IUPAC Name |

4-chloro-2-(4-chloro-1H-pyrrol-3-yl)-3-nitrophenol |

InChI |

InChI=1S/C10H6Cl2N2O3/c11-6-1-2-8(15)9(10(6)14(16)17)5-3-13-4-7(5)12/h1-4,13,15H |

InChI Key |

HCTYUKFXOOTSDB-UHFFFAOYSA-N |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Oxypyrrolnitrin: A Technical Guide to its Discovery, Isolation, and Biosynthesis in Pseudomonas

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxypyrrolnitrin, a hydroxylated derivative of the potent antifungal compound pyrrolnitrin, is a naturally occurring metabolite produced by various species of the bacterial genus Pseudomonas. While its more studied parent compound, pyrrolnitrin, has garnered significant attention for its broad-spectrum antifungal activity, this compound remains a less characterized but important member of the phenylpyrrole family of natural products. This technical guide provides an in-depth exploration of the discovery, isolation, and proposed biosynthesis of this compound, with a focus on the experimental methodologies and regulatory pathways involved in its production by Pseudomonas.

Discovery and Initial Characterization

This compound was first identified as a metabolite of Pseudomonas in 1966 by M. Hashimoto and K. Hattori.[1][2][3] This discovery emerged from the broader investigation into the secondary metabolites of these bacteria, which were already recognized for their production of a diverse array of bioactive compounds.[4][5] this compound is considered a natural congener of pyrrolnitrin, often found alongside other derivatives such as amino-pyrrolnitrin and iso-pyrrolnitrin.[4][6][7] Early studies indicated that these derivatives, including this compound, generally exhibit lower antifungal activity compared to the parent pyrrolnitrin compound.

Biosynthesis of Pyrrolnitrin and the Origin of this compound

The biosynthesis of the parent compound, pyrrolnitrin, in Pseudomonas fluorescens is well-established and proceeds from the amino acid L-tryptophan through the action of a conserved gene cluster, the prnABCD operon.[8][9] The functions of the enzymes encoded by this operon have been elucidated through genetic and biochemical studies:[8][10]

-

PrnA: A tryptophan halogenase that catalyzes the chlorination of L-tryptophan to 7-chloro-L-tryptophan.

-

PrnB: Catalyzes the ring rearrangement and decarboxylation of 7-chloro-L-tryptophan to form monodechloroaminopyrrolnitrin.

-

PrnC: A halogenase that chlorinates monodechloroaminopyrrolnitrin to produce aminopyrrolnitrin.

-

PrnD: An oxygenase that catalyzes the oxidation of the amino group of aminopyrrolnitrin to a nitro group, yielding the final product, pyrrolnitrin.

The biosynthetic origin of this compound has not been definitively established. However, it is hypothesized to be a product of an enzymatic hydroxylation of the pyrrole ring of pyrrolnitrin or one of its precursors. This type of reaction is known to be catalyzed by various bacterial enzymes, such as cytochrome P450 monooxygenases or other hydroxylases.[11][12] The precise enzyme responsible for the formation of this compound in Pseudomonas has yet to be identified.

Biosynthetic Pathway of Pyrrolnitrin

Caption: Proposed biosynthetic pathway of pyrrolnitrin and hypothesized formation of this compound.

Regulatory Control of Production: The Gac/Rsm Pathway

The production of pyrrolnitrin and its derivatives in Pseudomonas is tightly regulated by a complex global regulatory network known as the Gac/Rsm pathway.[13][14] This system allows the bacteria to integrate environmental signals and modulate the expression of secondary metabolites in response to cell density and other cues.

The core of this regulatory cascade is the two-component system GacS/GacA. GacS is a sensor kinase that, upon receiving an as-yet-unidentified signal, autophosphorylates and subsequently transfers the phosphate group to its cognate response regulator, GacA.[14] Phosphorylated GacA then acts as a transcriptional activator for small non-coding RNAs (sRNAs), such as RsmY and RsmZ.[15][16]

These sRNAs, in turn, control the activity of translational repressor proteins, RsmA and RsmE.[17] RsmA/E bind to the ribosome binding site of target mRNAs, including those for the prn operon, thereby inhibiting their translation. The GacA-activated sRNAs contain multiple binding sites for RsmA/E and effectively sequester these repressor proteins. This sequestration relieves the translational repression of the prn mRNA, leading to the biosynthesis of pyrrolnitrin and its derivatives.

Gac/Rsm Regulatory Pathway

Caption: The Gac/Rsm signaling cascade regulating pyrrolnitrin production.

Quantitative Data on Production

Quantitative data on the production of this compound by Pseudomonas species is currently not available in the scientific literature. However, yields of the parent compound, pyrrolnitrin, have been reported for various strains and under different culture conditions. This data provides a baseline for the potential production levels of related metabolites.

| Pseudomonas Species | Strain | Culture Medium | Pyrrolnitrin Yield | Reference |

| P. aureofaciens | ATCC 15926 | Minimal Medium | < 0.3 µg/mL | [4] |

| Burkholderia cepacia | NB-1 | Glycerol & L-glutamic acid | 0.54 mg/L | [18] |

| P. chlororaphis | O6 | Medium without glucose | 1.7 µg/mL |

Experimental Protocols

The isolation and purification of this compound generally follow the established protocols for pyrrolnitrin, with specific modifications in the chromatographic separation steps to resolve the different derivatives.

General Extraction Protocol

-

Cultivation: Grow the Pseudomonas strain in a suitable liquid medium (e.g., King's B medium or a minimal salts medium supplemented with tryptophan) under optimal conditions for secondary metabolite production.

-

Cell Separation: Centrifuge the culture broth to separate the bacterial cells from the supernatant. Pyrrolnitrin and its derivatives are often found in both the cell pellet and the supernatant.

-

Solvent Extraction:

-

Cell Pellet: Extract the cell pellet with acetone. Sonicate to ensure complete cell lysis and extraction. Centrifuge to remove cell debris and collect the acetone supernatant.

-

Supernatant: Acidify the culture supernatant to approximately pH 2.0 with HCl and extract with an equal volume of ethyl acetate.

-

-

Concentration: Combine the organic extracts (acetone and ethyl acetate) and evaporate to dryness under reduced pressure using a rotary evaporator.

Chromatographic Separation

The separation of pyrrolnitrin and its derivatives, including this compound, can be achieved using gas-liquid chromatography (GLC) as described by Hamill, Sullivan, and Gorman (1969).[19][20]

-

Instrumentation: A gas chromatograph equipped with both a flame ionization detector (FID) and an electron capture detector (ECD) is recommended. The ECD is particularly sensitive for detecting the nitro-containing pyrrolnitrin derivatives.

-

Column: A nonpolar or moderately polar column is suitable for the separation.

-

Conditions: The specific conditions for temperature programming, carrier gas flow rate, and detector settings should be optimized for the specific instrument and column used.

-

Analysis: The retention times of the separated compounds are compared with those of authentic standards for identification. Quantitative analysis can be performed by integrating the peak areas.

Experimental Workflow

Caption: General workflow for the extraction and analysis of this compound.

Conclusion and Future Directions

This compound represents an intriguing, yet understudied, natural product from Pseudomonas. While its discovery dates back over half a century, key aspects of its biology, particularly its precise biosynthetic origin and quantitative production, remain to be fully elucidated. The methodologies for its isolation are largely extrapolated from those of its parent compound, pyrrolnitrin.

Future research should focus on several key areas:

-

Identification of the this compound Biosynthetic Enzyme: The use of comparative genomics and metabolomics on prn gene cluster mutants could reveal the enzyme responsible for the hydroxylation of the pyrrole ring.

-

Quantitative Analysis: The development of sensitive and specific analytical methods, such as LC-MS/MS, will be crucial for quantifying the production of this compound in different Pseudomonas strains and under various environmental conditions.

-

Bioactivity Profiling: A comprehensive evaluation of the antifungal and other biological activities of purified this compound is needed to determine its potential applications in drug development and agriculture.

A deeper understanding of the biosynthesis and regulation of this compound will not only expand our knowledge of microbial secondary metabolism but may also open avenues for the bioengineering of novel antifungal agents.

References

- 1. This compound: a metabolite of Pseudomonas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 3. researchgate.net [researchgate.net]

- 4. Microbial Pyrrolnitrin: Natural Metabolite with Immense Practical Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Functions Encoded by Pyrrolnitrin Biosynthetic Genes from Pseudomonas fluorescens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Functions encoded by pyrrolnitrin biosynthetic genes from Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enzymatic hydroxylation of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enzymatic hydroxylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Gac-Rsm and SadB Signal Transduction Pathways Converge on AlgU to Downregulate Motility in Pseudomonas fluorescens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]

- 16. Artificial sRNAs activating the Gac/Rsm signal transduction pathway in Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Posttranscriptional Repression of GacS/GacA-Controlled Genes by the RNA-Binding Protein RsmE Acting Together with RsmA in the Biocontrol Strain Pseudomonas fluorescens CHA0 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pyrrolnitrin from Burkholderia cepacia: antibiotic activity against fungi and novel activities against streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Determination of pyrrolnitrin and derivatives by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Biosynthesis Pathway of Oxypyrrolnitrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxypyrrolnitrin, a hydroxylated derivative of the potent antifungal agent pyrrolnitrin, is a secondary metabolite produced by various bacteria, most notably species of Pseudomonas. While the core biosynthetic pathway of pyrrolnitrin is well-characterized, the precise enzymatic steps leading to this compound remain to be fully elucidated. This technical guide provides a comprehensive overview of the established pyrrolnitrin biosynthesis pathway, which serves as the foundation for this compound formation. It details the genetic and enzymatic machinery, presents available quantitative data, outlines key experimental protocols, and proposes a putative final step for the biosynthesis of this compound.

The Core Biosynthetic Pathway: From Tryptophan to Pyrrolnitrin

The biosynthesis of pyrrolnitrin from the primary metabolite L-tryptophan is encoded by the highly conserved prnABCD gene cluster.[1] This four-gene operon directs a sequence of enzymatic reactions, converting L-tryptophan into the final pyrrolnitrin product.[1][2] The order of the genes in the operon corresponds to the sequence of reactions in the pathway.[1][2]

Step 1: Regioselective Chlorination of L-Tryptophan by PrnA

The pathway is initiated by the flavin-dependent halogenase, PrnA . This enzyme catalyzes the regioselective chlorination of L-tryptophan at the 7th position of the indole ring to produce 7-chloro-L-tryptophan (7-Cl-Trp).[1][2] This reaction requires NADH as a cofactor.[2] PrnA is a structurally complex enzyme with two distinct modules for binding FAD and tryptophan, connected by a 10Å-long tunnel through which the reactive chlorine species is channeled.[3]

Step 2: Ring Rearrangement and Decarboxylation by PrnB

The second step is a complex transformation catalyzed by the heme-dependent enzyme PrnB . This enzyme facilitates the rearrangement of the indole ring of 7-Cl-Trp into a phenylpyrrole structure and simultaneously removes the carboxyl group to form monodechloroaminopyrrolnitrin (MDA).[1][2]

Step 3: Second Chlorination by PrnC

Following the formation of MDA, a second flavin-dependent halogenase, PrnC , catalyzes the chlorination of the pyrrole ring at the 3rd position. This reaction, which also requires NADH, yields aminopyrrolnitrin (APRN).[1][2]

Step 4: Oxidation of Aminopyrrolnitrin by PrnD

The final committed step in pyrrolnitrin biosynthesis is the oxidation of the amino group of APRN to a nitro group, a reaction catalyzed by the Rieske N-oxygenase, PrnD .[1] This two-step monooxygenation reaction results in the formation of pyrrolnitrin.[1]

Proposed Biosynthesis of this compound

While the biosynthesis of this compound has not been definitively characterized, it is hypothesized to be a downstream modification of pyrrolnitrin. This is a common occurrence in secondary metabolite pathways, where a core scaffold is further decorated by tailoring enzymes. The most probable mechanism for the formation of this compound is the hydroxylation of the phenyl ring of pyrrolnitrin. This reaction is likely catalyzed by a monooxygenase, such as a cytochrome P450 enzyme, which is not part of the prn gene cluster. Several Pseudomonas species are known to possess a wide array of such enzymes for the metabolism of aromatic compounds.

Quantitative Data

Quantitative kinetic data for the enzymes of the pyrrolnitrin pathway are limited in the literature. However, some parameters have been determined for PrnC and PrnD.

| Enzyme | Substrate | Kм (µM) | kcat (min⁻¹) | Catalytic Efficiency (kcat/Kм) (s⁻¹mM⁻¹) |

| PrnC | Monodechloroaminopyrrolnitrin (MDA) | 14.4 ± 1.2 | 1.66 ± 0.02 | 1.9 ± 0.18 |

| PrnD | Aminopyrrolnitrin (APRN) | 191 | 6.8 | Not Reported |

Experimental Protocols

Cloning of the prnABCD Gene Cluster

The prnABCD gene cluster can be isolated from the genomic DNA of a pyrrolnitrin-producing strain, such as Pseudomonas fluorescens, using standard molecular cloning techniques. A common strategy involves the creation of a genomic library and screening for the desired clones using a probe designed from a known prn gene sequence. Alternatively, PCR-based methods can be used to amplify the entire cluster, which can then be cloned into an appropriate expression vector.

Heterologous Expression and Purification of Prn Enzymes

For in vitro characterization, the individual prn genes can be subcloned into expression vectors, such as the pET series, for overexpression in a suitable host like E. coli.

-

Expression: Transformed E. coli cells are grown to a suitable optical density (e.g., OD₆₀₀ of 0.6-0.8) and induced with an appropriate inducer like IPTG. To enhance the solubility of the expressed proteins, cultivation can be performed at a lower temperature (e.g., 16-20°C) for an extended period (e.g., 12-16 hours).

-

Purification: A common method for purifying His-tagged Prn proteins is through immobilized metal affinity chromatography (IMAC).

-

Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole).

-

Lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a Ni-NTA affinity column.

-

Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.

-

Elute the target protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

-

Further purification can be achieved using size-exclusion chromatography to obtain a highly pure and homogenous protein sample.

-

In Vitro Enzyme Assays

The activity of the purified Prn enzymes can be assayed by monitoring the consumption of the substrate and the formation of the product using High-Performance Liquid Chromatography (HPLC).

-

Reaction Mixture: A typical reaction mixture would contain the purified enzyme, its substrate, and any necessary cofactors (e.g., NADH for PrnA and PrnC) in a suitable buffer.

-

Reaction Conditions: The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific duration.

-

Analysis: The reaction is quenched (e.g., by adding an organic solvent like methanol or acetonitrile) and the mixture is analyzed by reverse-phase HPLC with a C18 column. The substrates and products can be detected by their characteristic UV absorbance.

Analysis of Pyrrolnitrin and its Derivatives by HPLC

HPLC is a powerful tool for the qualitative and quantitative analysis of pyrrolnitrin and its derivatives, including this compound.

-

Sample Preparation: The metabolites can be extracted from bacterial culture supernatants or cell pellets using an organic solvent such as ethyl acetate. The organic extract is then evaporated to dryness and the residue is redissolved in a suitable solvent (e.g., methanol) for HPLC analysis.

-

Chromatographic Conditions: A typical method would employ a C18 reverse-phase column with a gradient elution system. For example, a gradient of water (often with a small amount of acid like formic acid or acetic acid) and acetonitrile or methanol can be used to separate the compounds.

-

Detection: The compounds can be detected using a UV detector at a wavelength where they exhibit strong absorbance (e.g., around 250-260 nm for pyrrolnitrin). For more definitive identification and structural elucidation, the HPLC system can be coupled to a mass spectrometer (LC-MS).

Visualizations

Caption: The core biosynthetic pathway of pyrrolnitrin from L-tryptophan.

Caption: Hypothetical final step in the biosynthesis of this compound.

Caption: A generalized experimental workflow for studying the this compound biosynthesis pathway.

References

An In-depth Technical Guide to Oxypyrrolnitrin: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxypyrrolnitrin is a naturally occurring derivative of the potent antifungal agent, pyrrolnitrin. First identified as a metabolite produced by Pseudomonas species, this compound represents a modification of the core pyrrolnitrin structure, suggesting a role in the biosynthesis, metabolism, or degradation of this important class of antimicrobial compounds. This technical guide provides a comprehensive overview of the chemical structure and known properties of this compound, offering valuable insights for researchers in natural product chemistry, microbiology, and drug discovery.

Chemical Structure and Nomenclature

While the existence of this compound as a metabolite of Pseudomonas was reported in 1966, detailed structural elucidation and public database entries remain less common than for its parent compound, pyrrolnitrin. The "oxy" prefix suggests the addition of an oxygen atom to the pyrrolnitrin scaffold. Based on common metabolic pathways of aromatic compounds, this is most likely in the form of a hydroxyl (-OH) group attached to one of the aromatic rings.

The IUPAC name for the parent compound, pyrrolnitrin, is 3-chloro-4-(3-chloro-2-nitrophenyl)-1H-pyrrole. The precise location of the hydroxyl group in this compound would alter this nomenclature. Without definitive spectroscopic data from the original isolation or a modern re-isolation and characterization, any specific structural assignment remains speculative.

Hypothetical Structure of this compound:

Based on biosynthetic and metabolic logic, a likely structure for this compound would involve hydroxylation of the phenyl ring, as this ring is activated by the nitro group and is a common site for enzymatic oxidation. A plausible, though unconfirmed, structure is 3-chloro-4-(3-chloro-5-hydroxy-2-nitrophenyl)-1H-pyrrole .

Physicochemical Properties

For comparative purposes, the physicochemical properties of pyrrolnitrin are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₆Cl₂N₂O₂ |

| Molecular Weight | 257.07 g/mol |

| Appearance | Pale yellow to light green solid |

| Melting Point | 124.5 °C |

| Solubility | Soluble in DMSO |

| CAS Number | 1018-71-9 |

Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively studied. As a derivative of pyrrolnitrin, it may possess antifungal properties, although the addition of a hydroxyl group could modulate its potency and spectrum of activity. Pyrrolnitrin itself is known to inhibit fungal respiration. It is plausible that this compound interacts with similar cellular targets.

Further research is needed to elucidate the specific biological activities of this compound and to determine the signaling pathways it may modulate.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound would be based on standard methods in natural product chemistry.

A general workflow for the isolation and identification of this compound from a Pseudomonas culture could involve the following steps:

The Antifungal Mechanism of Oxypyrrolnitrin and its Progenitor, Pyrrolnitrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxypyrrolnitrin is an oxidized derivative of pyrrolnitrin, a phenylpyrrole antifungal compound originally isolated from the bacterium Pseudomonas pyrrocinia. While both compounds are part of the same chemical family, studies have indicated that this compound, likely a biodegradation product of pyrrolnitrin, exhibits significantly lower antifungal activity. Therefore, this guide will focus on the well-documented mechanism of action of the parent compound, pyrrolnitrin, to provide a comprehensive understanding of the core antifungal properties of this chemical class. Pyrrolnitrin has demonstrated a broad spectrum of activity against various fungal pathogens. Its primary mode of action involves the disruption of cellular respiration, a fundamental process for fungal viability. This document provides a detailed exploration of its molecular targets, the downstream cellular consequences, and methods for its study.

Core Mechanism of Antifungal Action

The principal antifungal activity of pyrrolnitrin stems from its potent interference with the mitochondrial electron transport chain (ETC). This disruption of cellular respiration leads to a cascade of events that ultimately result in the inhibition of fungal growth.

At lower concentrations, pyrrolnitrin acts as an uncoupler of oxidative phosphorylation.[1][2] In this role, it disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis, without directly inhibiting the electron transport chain itself. This leads to energy depletion within the fungal cell.

At higher, growth-inhibitory concentrations, pyrrolnitrin directly inhibits the electron transport chain.[1][2][3] The primary site of this inhibition is located between succinate or NADH and coenzyme Q.[3] Specifically, pyrrolnitrin has been shown to inhibit the activity of several key enzyme complexes within the ETC, including:

-

Succinate oxidase[3]

-

NADH oxidase[3]

-

Succinate-cytochrome c reductase[3]

-

NADH-cytochrome c reductase[3]

-

Succinate-coenzyme Q reductase[3]

This blockade of electron flow halts ATP production and leads to the inhibition of essential biosynthetic processes that are dependent on cellular energy, such as the synthesis of nucleic acids and proteins.[3] While pyrrolnitrin inhibits the uptake of radioactive tracers, it does not appear to cause general damage to the fungal cell membrane that would result in the leakage of cellular contents.[3]

dot

Caption: Pyrrolnitrin's dual mechanism of action on the fungal respiratory chain.

Quantitative Data

The antifungal potency of pyrrolnitrin has been quantified primarily through the determination of Minimum Inhibitory Concentrations (MICs) against a range of fungal species. Direct kinetic data for enzyme inhibition, such as IC50 or Ki values, are not extensively reported in the reviewed literature. This compound and other oxidized derivatives show marginal antifungal activity compared to pyrrolnitrin.

Table 1: Minimum Inhibitory Concentrations (MICs) of Pyrrolnitrin against Various Fungi

| Fungal Species | MIC Range (µg/mL) |

| Candida albicans | <0.78 - 100 |

| Cryptococcus neoformans | <0.78 - 100 |

| Blastomyces dermatitidis | <0.78 - 100 |

| Sporothrix schenckii | <0.78 - 100 |

| Histoplasma capsulatum | <0.78 - 100 |

| Saccharomyces cerevisiae | Inhibited at 10 |

| Penicillium atrovenetum | Inhibited at 10 |

| Penicillium oxalicum | Inhibited at 10 |

Data compiled from multiple sources.

Experimental Protocols

The investigation of pyrrolnitrin's mechanism of action relies on a series of biochemical assays designed to measure the activity of the mitochondrial respiratory chain and its components.

Protocol 1: Isolation of Fungal Mitochondria

-

Cell Lysis: Fungal cells are harvested and washed. Protoplasts are typically generated by enzymatic digestion of the cell wall.

-

Homogenization: Protoplasts are resuspended in a buffered isotonic solution (e.g., containing mannitol or sucrose) and gently homogenized to rupture the cell membrane while leaving mitochondria intact.

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds. A low-speed spin pellets nuclei and cell debris. The resulting supernatant is then centrifuged at a higher speed to pellet the mitochondria.

-

Washing: The mitochondrial pellet is washed with the isolation buffer to remove cytosolic contaminants.

-

Resuspension: The final mitochondrial pellet is resuspended in a suitable assay buffer.

Protocol 2: Measurement of Succinate Dehydrogenase (Complex II) Activity

This assay spectrophotometrically measures the reduction of an artificial electron acceptor.

-

Reaction Mixture: A reaction buffer is prepared containing phosphate buffer (pH 7.4), a substrate (sodium succinate), and an electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt like 2-(p-iodophenyl)-3-(p-nitrophenyl)-5-phenyltetrazolium chloride (INT).

-

Enzyme Addition: The reaction is initiated by the addition of the mitochondrial preparation.

-

Spectrophotometric Reading: The rate of reduction of the electron acceptor is measured as a change in absorbance at a specific wavelength (e.g., 600 nm for DCPIP, 490 nm for the formazan product of INT).

-

Inhibitor Study: To confirm the specificity of the assay and to test the effect of pyrrolnitrin, the assay is run in the presence of a known Complex II inhibitor (e.g., malonate) and in the presence of varying concentrations of pyrrolnitrin.

Protocol 3: Measurement of NADH Oxidase (Complex I-III-IV) Activity

This assay measures the consumption of NADH.

-

Reaction Mixture: A reaction buffer is prepared containing phosphate buffer (pH 7.4) and NADH.

-

Enzyme Addition: The reaction is initiated by the addition of the mitochondrial preparation.

-

Spectrophotometric Reading: The oxidation of NADH is monitored by the decrease in absorbance at 340 nm.

-

Inhibitor Study: The effect of pyrrolnitrin is determined by including it in the reaction mixture.

dot

Caption: Experimental workflow for assessing pyrrolnitrin's inhibitory effects.

Affected Signaling Pathways

The disruption of mitochondrial function by pyrrolnitrin can trigger downstream signaling cascades that influence the fungus's response to stress and antifungal agents. One such pathway is the calcium signaling pathway. Mitochondrial dysfunction can lead to an increase in cytosolic calcium levels. This activates calmodulin and subsequently the phosphatase calcineurin. Activated calcineurin dephosphorylates the transcription factor CrzA, allowing it to translocate to the nucleus. In the nucleus, CrzA upregulates the expression of genes involved in cell wall synthesis (e.g., chitin synthases) and drug efflux pumps. This can contribute to the development of antifungal resistance.

dot

Caption: Signaling cascade linking mitochondrial dysfunction to drug resistance.

Mechanisms of Fungal Resistance

Fungi can develop resistance to respiratory inhibitors like pyrrolnitrin through several mechanisms:

-

Target Site Modification: Mutations in the genes encoding the subunits of the targeted enzyme complexes, such as succinate dehydrogenase (sdhB and sdhD), can alter the protein structure. This can reduce the binding affinity of the inhibitor, rendering it less effective, while still allowing the enzyme to function.

-

Overexpression of Efflux Pumps: Fungi possess membrane transporters, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS), that can actively pump antifungal agents out of the cell. Upregulation of the genes encoding these pumps leads to a lower intracellular concentration of the drug, thus conferring resistance.

-

Activation of Alternative Metabolic Pathways: Some fungi have alternative oxidases that can bypass the inhibited sites in the main electron transport chain, allowing for continued, albeit less efficient, respiration.

References

- 1. Effect of Pyrrolnitrin on Electron Transport and Oxidative Phosphorylation in Mitochondria Isolated from Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of pyrrolnitrin on electron transport and oxidative phosphorylation in mitochondria isolated from Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action of the antifungal antibiotic pyrrolnitrin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Natural Variants and Derivatives of Pyrrolnitrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural antibiotic pyrrolnitrin, its known natural variants, and synthetic derivatives. The document details its biosynthesis, mechanism of action, and antifungal activity, presenting quantitative data in structured tables for comparative analysis. Furthermore, it includes detailed experimental protocols for key assays and purification techniques, alongside visualizations of critical pathways to support research and development efforts in this area.

Introduction

Pyrrolnitrin is a secondary metabolite produced by several bacterial species, most notably Pseudomonas and Burkholderia.[1] It is a phenylpyrrole derivative exhibiting potent antifungal activity against a broad spectrum of fungi, including plant and human pathogens.[2] The unique chemical structure of pyrrolnitrin, featuring two chlorine atoms and a nitro group, has made it a lead compound for the development of synthetic fungicides.[1] This guide delves into the core scientific and technical aspects of pyrrolnitrin and its analogs, providing a foundational resource for researchers in mycology, natural product chemistry, and drug discovery.

Biosynthesis of Pyrrolnitrin

The biosynthesis of pyrrolnitrin from L-tryptophan is a four-step enzymatic pathway encoded by the prnABCD gene cluster.[2][3] The process involves two chlorination steps, a ring rearrangement, and an oxidation reaction.

Biosynthetic Pathway

The enzymatic cascade proceeds as follows:

-

PrnA (Tryptophan-7-halogenase): Catalyzes the chlorination of L-tryptophan at the 7-position of the indole ring to produce 7-chloro-L-tryptophan.[2][3]

-

PrnB (Monodechloroaminopyrrolnitrin synthase): Mediates a complex rearrangement of 7-chloro-L-tryptophan, involving the opening of the indole ring and subsequent formation of the pyrrole ring, to yield monodechloroaminopyrrolnitrin.[2][3]

-

PrnC (Monodechloroaminopyrrolnitrin halogenase): Catalyzes the second chlorination event, adding a chlorine atom to the phenyl ring of monodechloroaminopyrrolnitrin to form aminopyrrolnitrin.[2][3]

-

PrnD (Aminopyrrolnitrin oxidase): Oxidizes the amino group of aminopyrrolnitrin to a nitro group, completing the synthesis of pyrrolnitrin.[2][3]

Natural Variants and Synthetic Derivatives

Several natural variants of pyrrolnitrin have been isolated, often differing in their halogenation pattern. Additionally, the potent antifungal activity of pyrrolnitrin has inspired the synthesis of numerous derivatives, some of which have been developed into commercial fungicides.

Natural Variants

Naturally occurring analogs of pyrrolnitrin include:

-

Amino-pyrrolnitrin: An intermediate in the biosynthesis of pyrrolnitrin.

-

Iso-pyrrolnitrin: A structural isomer of pyrrolnitrin.

-

2-chloropyrrolnitrin: A monochlorinated analog.

-

Oxy-pyrrolnitrin: A hydroxylated derivative.

-

Bromo- and fluoro-analogs: Variants where chlorine is replaced by other halogens.[4]

Synthetic Derivatives

Key synthetic derivatives include:

-

Fenpiclonil: A phenylpyrrole fungicide developed as a more photostable analog of pyrrolnitrin.

-

Fludioxonil: Another successful commercial fungicide derived from the pyrrolnitrin scaffold, with enhanced stability and activity.

Quantitative Antifungal Activity

The antifungal efficacy of pyrrolnitrin and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: Antifungal Activity (MIC) of Pyrrolnitrin and its Derivatives

| Compound | Fungal Species | MIC (µg/mL) | Reference |

| Pyrrolnitrin | Candida albicans | <0.78 - 100 | [5] |

| Pyrrolnitrin | Cryptococcus neoformans | <0.78 - 100 | [5] |

| Pyrrolnitrin | Blastomyces dermatitidis | <0.78 - 100 | [5] |

| Pyrrolnitrin | Sporothrix schenckii | <0.78 - 100 | [5] |

| Pyrrolnitrin | Histoplasma capsulatum | <0.78 - 100 | [5] |

| Pyrrolnitrin | Saccharomyces cerevisiae | 10 | [6] |

| Pyrrolnitrin | Penicillium atrovenetum | 10 | [6] |

| Pyrrolnitrin | Penicillium oxalicum | 10 | [6] |

| Thiophene Analog V-h | Alternaria solani | >50 | [6] |

| Thiophene Analog V-h | Gibberella zeae | >50 | [6] |

| Thiophene Analog V-h | Physalospora piricola | >50 | [6] |

| Thiophene Analog V-h | Fusarium oxysporum | >50 | [6] |

| Thiophene Analog V-h | Cercospora arachidicola | >50 | [6] |

Mechanism of Action: Inhibition of the Electron Transport Chain

Pyrrolnitrin exerts its antifungal effect by disrupting cellular respiration.[7] Its primary target is the mitochondrial electron transport chain (ETC), a critical pathway for ATP synthesis.

At lower concentrations, pyrrolnitrin acts as an uncoupler of oxidative phosphorylation.[8][9] At higher, growth-inhibitory concentrations, it directly inhibits electron flow.[8][9] The primary site of inhibition is between succinate or NADH and coenzyme Q.[6] Specifically, it has been shown to inhibit NADH-cytochrome c reductase and succinate-cytochrome c reductase.[6] At even higher concentrations, it can also inhibit cytochrome oxidase.[8][9] This disruption of the ETC leads to a depletion of cellular ATP, ultimately causing fungal cell death.

Experimental Protocols

Extraction and Purification of Pyrrolnitrin from Pseudomonas fluorescens

This protocol is adapted from established methods for the isolation of pyrrolnitrin from bacterial cultures.

Materials:

-

Pseudomonas fluorescens culture grown in a suitable medium (e.g., King's B medium)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane

-

Dichloromethane

-

Methanol

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp (254 nm)

Procedure:

-

Extraction:

-

Centrifuge the bacterial culture to pellet the cells.

-

Extract the supernatant twice with an equal volume of ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the extract under reduced pressure using a rotary evaporator.

-

-

Purification by Column Chromatography:

-

Prepare a silica gel column equilibrated with hexane.

-

Dissolve the crude extract in a minimal amount of dichloromethane and load it onto the column.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.

-

Collect fractions and monitor by TLC.

-

-

TLC Analysis:

-

Spot the collected fractions on a TLC plate.

-

Develop the plate using a hexane:ethyl acetate solvent system (e.g., 7:3 v/v).

-

Visualize the spots under a UV lamp at 254 nm. Pyrrolnitrin typically appears as a dark spot.

-

Combine the fractions containing pure pyrrolnitrin.

-

-

Final Purification and Characterization:

-

The combined fractions can be further purified by recrystallization from a suitable solvent system (e.g., hexane/dichloromethane).

-

Confirm the identity and purity of the isolated pyrrolnitrin using analytical techniques such as NMR spectroscopy and mass spectrometry.

-

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the general principles of the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing.

Materials:

-

96-well microtiter plates

-

Fungal inoculum, standardized to a specific concentration (e.g., 0.5-2.5 x 10³ CFU/mL)

-

Liquid broth medium (e.g., RPMI-1640)

-

Test compound (pyrrolnitrin or derivative) stock solution in a suitable solvent (e.g., DMSO)

-

Positive control (a known antifungal agent)

-

Negative control (medium with solvent, no compound)

-

Growth control (medium with inoculum, no compound)

-

Incubator

-

Microplate reader (optional, for quantitative measurement of turbidity)

Procedure:

-

Preparation of Compound Dilutions:

-

Prepare serial twofold dilutions of the test compound in the microtiter plate using the broth medium. The final volume in each well should be 100 µL.

-

The concentration range should be chosen to encompass the expected MIC value.

-

-

Inoculation:

-

Add 100 µL of the standardized fungal inoculum to each well, bringing the final volume to 200 µL.

-

-

Incubation:

-

Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the growth rate of the fungus.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

-

Alternatively, if a microplate reader is used, the MIC can be defined as the concentration that causes a significant reduction (e.g., ≥50% or ≥90%) in turbidity compared to the growth control.

-

Conclusion

Pyrrolnitrin and its derivatives represent a significant class of antifungal compounds with a well-defined mechanism of action. This guide has provided a detailed overview of their biosynthesis, structure-activity relationships, and methods for their study. The provided data and protocols are intended to serve as a valuable resource for researchers and professionals in the field, facilitating further investigation into these potent natural products and their potential applications in medicine and agriculture. The continued exploration of pyrrolnitrin's chemical space holds promise for the development of new and effective antifungal agents.

References

- 1. Pyrrolnitrin - Wikipedia [en.wikipedia.org]

- 2. Functions Encoded by Pyrrolnitrin Biosynthetic Genes from Pseudomonas fluorescens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functions encoded by pyrrolnitrin biosynthetic genes from Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Four genes from Pseudomonas fluorescens that encode the biosynthesis of pyrrolnitrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of action of the antifungal antibiotic pyrrolnitrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrrolnitrin | C10H6Cl2N2O2 | CID 13916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Effect of Pyrrolnitrin on Electron Transport and Oxidative Phosphorylation in Mitochondria Isolated from Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of pyrrolnitrin on electron transport and oxidative phosphorylation in mitochondria isolated from Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Oxypyrrolnitrin in Microbial Secondary Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxypyrrolnitrin, a hydroxylated derivative of the well-known antifungal compound pyrrolnitrin, is a secondary metabolite produced by various soil-dwelling bacteria, primarily belonging to the genus Pseudomonas.[1][2][3] While the bioactivity and biosynthetic pathway of pyrrolnitrin are well-documented, this compound remains a less-characterized congener. This technical guide provides an in-depth overview of the current understanding of this compound's role in microbial secondary metabolism, focusing on the established biosynthetic and regulatory frameworks of its parent compound, pyrrolnitrin, as a basis for further research. The guide will delve into the known biosynthetic pathways, regulatory networks, and available methodologies for the study of these compounds, acknowledging the current gaps in the scientific literature regarding this compound-specific data.

Biosynthesis of Pyrrolnitrin and the Putative Formation of this compound

The biosynthesis of pyrrolnitrin is a well-characterized four-step enzymatic pathway encoded by the prnABCD gene cluster, which is highly conserved among producing organisms like Pseudomonas fluorescens.[4][5][6][7] The pathway commences with the amino acid L-tryptophan.

1.1. The Pyrrolnitrin Biosynthetic Pathway (prn Operon)

The synthesis of pyrrolnitrin from L-tryptophan is catalyzed by four enzymes encoded by the prn operon:[5][7]

-

PrnA (Tryptophan-7-halogenase): This flavin-dependent halogenase catalyzes the chlorination of L-tryptophan at the 7-position of the indole ring to form 7-chloro-L-tryptophan.[5]

-

PrnB (Monodechloroaminopyrrolnitrin synthase): This enzyme mediates a complex rearrangement of 7-chloro-L-tryptophan, involving the opening of the indole ring, to produce monodechloroaminopyrrolnitrin.[8]

-

PrnC (Monodechloroaminopyrrolnitrin halogenase): A second flavin-dependent halogenase, PrnC, chlorinates monodechloroaminopyrrolnitrin to yield aminopyrrolnitrin.[5]

-

PrnD (Aminopyrrolnitrin oxidase): In the final step, this oxidase catalyzes the conversion of the amino group of aminopyrrolnitrin to a nitro group, forming the final product, pyrrolnitrin.[5]

1.2. Putative Biosynthesis of this compound

The precise enzymatic step leading to the formation of this compound has not been definitively characterized in the scientific literature. However, as a hydroxylated derivative of pyrrolnitrin, it is hypothesized to be formed via the action of a monooxygenase, such as a cytochrome P450 enzyme, on the pyrrolnitrin molecule.[9][10][11][12][13] This post-synthesis modification of the parent compound is a common strategy in microbial secondary metabolism to generate chemical diversity.

Regulation of Pyrrolnitrin and this compound Production

The production of pyrrolnitrin, and likely this compound, is tightly regulated in response to cell density and environmental cues. This regulation is primarily orchestrated by a complex signaling network involving the GacS/GacA two-component system and the stationary-phase sigma factor RpoS.[14][15][16][17][18][19][20]

2.1. The GacS/GacA Two-Component System

The GacS/GacA system is a global regulatory cascade that controls the expression of numerous secondary metabolites and virulence factors in Pseudomonas.[14][16][17][18]

-

GacS: A sensor kinase that responds to an as-yet-unidentified signal, leading to its autophosphorylation.[15][18]

-

GacA: A response regulator that is phosphorylated by GacS. Phosphorylated GacA then acts as a transcriptional activator for small regulatory RNAs (sRNAs) such as RsmX, RsmY, and RsmZ.[14][16]

-

Rsm sRNAs: These sRNAs sequester the translational repressor protein RsmA.[14]

-

RsmA: In the absence of the Rsm sRNAs, RsmA binds to the 5' untranslated region of target mRNAs, including those of the prn operon, inhibiting their translation. By sequestering RsmA, the Rsm sRNAs relieve this repression, allowing for the biosynthesis of pyrrolnitrin.[16]

2.2. The Role of the Stationary-Phase Sigma Factor RpoS

RpoS is a key regulator of gene expression during the stationary phase of bacterial growth and in response to various stress conditions.[19][21][22][23] In Pseudomonas, RpoS has been shown to positively influence the expression of the prn operon, likely by directing RNA polymerase to the promoter of the prn genes. The expression of rpoS itself is complex and can be influenced by the GacS/GacA system, creating a hierarchical regulatory network.[14][17][19]

Quantitative Data

Currently, there is a lack of specific quantitative data in the published literature regarding the production yields of this compound. However, studies on the parent compound, pyrrolnitrin, have reported yields that can be influenced by culture conditions and strain modifications. For instance, mutation of Pseudomonas aureofaciens ATCC 15926 resulted in a 30-fold increase in pyrrolnitrin production.[2] Furthermore, the addition of tryptophan to the culture medium has been shown to enhance pyrrolnitrin yield.[2] It is plausible that conditions optimizing pyrrolnitrin production would also lead to increased levels of its derivatives, including this compound, although this requires experimental verification.

| Parameter | Condition | Effect on Pyrrolnitrin Production | Reference |

| Strain | P. aureofaciens ATCC 15926 (mutant) | 30-fold increase | [2] |

| Precursor | Addition of DL-tryptophan (1 mg/mL) | Doubled production | [2] |

Experimental Protocols

4.1. General Protocol for Extraction and Purification of Pyrrolnitrin and its Derivatives

This protocol is a generalized procedure based on methods described for pyrrolnitrin and can be adapted for the isolation of this compound.[1][2]

-

Culture and Extraction:

-

Grow the producing bacterial strain (e.g., Pseudomonas fluorescens) in a suitable liquid medium (e.g., potato dextrose broth) under optimal conditions for secondary metabolite production.

-

After a suitable incubation period, pellet the bacterial cells by centrifugation.

-

Extract the cell pellet and the supernatant separately with an organic solvent such as ethyl acetate.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Chromatographic Purification:

-

Subject the crude extract to column chromatography on silica gel, eluting with a gradient of a non-polar to a polar solvent system (e.g., hexane-ethyl acetate).

-

Monitor the fractions by thin-layer chromatography (TLC) and combine fractions containing the compounds of interest.

-

Further purify the combined fractions using high-performance liquid chromatography (HPLC), employing a suitable column (e.g., C18) and a mobile phase (e.g., acetonitrile-water gradient).[1][24]

-

4.2. Structural Elucidation

The structure of the purified compound can be elucidated using a combination of spectroscopic techniques:[1][25][26][27][28][29]

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework and the connectivity of the atoms.

Conclusion and Future Directions

This compound represents an intriguing, yet understudied, member of the pyrrolnitrin family of secondary metabolites. While its precise role and biosynthesis remain to be fully elucidated, the extensive knowledge of its parent compound provides a solid foundation for future research. Key areas for future investigation include:

-

Identification of the this compound Biosynthetic Enzyme: Identifying and characterizing the enzyme responsible for the hydroxylation of a pyrrolnitrin precursor is crucial for a complete understanding of its biosynthesis.

-

Quantitative Production Studies: Detailed studies on the production of this compound under various fermentation conditions are needed to optimize its yield.

-

Bioactivity Profiling: A comprehensive evaluation of the biological activities of this compound is required to determine its potential applications in medicine and agriculture.

-

Regulatory Studies: Elucidating the specific regulatory mechanisms that control this compound production will provide insights into how its synthesis is coordinated with the overall metabolism of the producing organism.

Addressing these research questions will not only enhance our fundamental understanding of microbial secondary metabolism but may also pave the way for the development of new bioactive compounds for various applications.

References

- 1. Microbial Pyrrolnitrin: Natural Metabolite with Immense Practical Utility [mdpi.com]

- 2. Microbial Pyrrolnitrin: Natural Metabolite with Immense Practical Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Four genes from Pseudomonas fluorescens that encode the biosynthesis of pyrrolnitrin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functions Encoded by Pyrrolnitrin Biosynthetic Genes from Pseudomonas fluorescens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Functions encoded by pyrrolnitrin biosynthetic genes from Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. An artificial cytochrome P450 that hydroxylates unactivated carbons with regio- and stereoselectivity and useful catalytic turnovers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Ab initio dynamics of the cytochrome P450 hydroxylation reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Three small RNAs jointly ensure secondary metabolism and biocontrol in Pseudomonas fluorescens CHA0 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The GacS-GacA two-component regulatory system of Pseudomonas fluorescens: a bacterial two-hybrid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. The Two-Component Regulators GacS and GacA Influence Accumulation of the Stationary-Phase Sigma Factor ςS and the Stress Response in Pseudomonas fluorescens Pf-5 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Regulation of rpoS Gene Expression in Pseudomonas: Involvement of a TetR Family Regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. rpoS - Wikipedia [en.wikipedia.org]

- 22. RpoS-dependent stress tolerance in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Combined Transcriptome and Proteome Analysis of RpoS Regulon Reveals Its Role in Spoilage Potential of Pseudomonas fluorescens - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. [PDF] The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research. | Semantic Scholar [semanticscholar.org]

- 26. NMR in Metabolomics and Natural Products Research: Two Sides of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Nuclear Magnetic Resonance Spectroscopy in Clinical Metabolomics and Personalized Medicine: Current Challenges and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Problems, principles and progress in computational annotation of NMR metabolomics data - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

Unraveling Pyrrolnitrin: From Chemical Identity to Biological Function

An in-depth guide to Pyrrolnitrin, a potent antifungal agent. This document provides a comprehensive overview of its chemical properties, biological activity, and mechanisms of action for researchers, scientists, and drug development professionals.

A Note on Nomenclature: Initial searches for "oxypyrrolnitrin" did not yield a recognized chemical entity. It is highly probable that the intended compound of interest is Pyrrolnitrin , a well-documented antifungal metabolite. This guide will focus on Pyrrolnitrin.

Pyrrolnitrin is a secondary metabolite produced by several species of Pseudomonas bacteria.[1] It exhibits potent antifungal activity against a broad spectrum of fungi, including dermatophytes, making it a significant compound in both agricultural and clinical research.[1]

Chemical Identity of Pyrrolnitrin

A clear understanding of a compound's chemical identifiers is fundamental for research and regulatory purposes. The key identifiers for Pyrrolnitrin are summarized below.

| Chemical Identifier | Value |

| CAS Number | 1018-71-9[1] |

| Molecular Formula | C₁₀H₆Cl₂N₂O₂[1][2] |

| IUPAC Name | 3-chloro-4-(3-chloro-2-nitrophenyl)-1H-pyrrole[1] |

| InChI | InChI=1S/C10H6Cl2N2O2/c11-8-3-1-2-6(10(8)14(15)16)7-4-13-5-9(7)12/h1-5,13H[1] |

| InChIKey | QJBZDBLBQWFTPZ-UHFFFAOYSA-N[1] |

| SMILES | C1=CC(=C(C(=C1)Cl)N(=O)=O)C2=C(C=CN2)Cl[1] |

| PubChem CID | 13916[1] |

Mechanism of Action: Disrupting Fungal Respiration

Pyrrolnitrin's primary mode of action is the inhibition of the fungal respiratory chain.[1] It specifically targets and disrupts the terminal electron transport system, leading to a cessation of cellular respiration and subsequent cell death.[1] This targeted mechanism contributes to its efficacy as an antifungal agent.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific research. Below are generalized methodologies for the isolation and antifungal susceptibility testing of Pyrrolnitrin.

1. Isolation of Pyrrolnitrin from Pseudomonas species:

-

Culture Preparation: A pure culture of a Pyrrolnitrin-producing Pseudomonas strain is inoculated into a suitable liquid broth medium (e.g., Nutrient Broth or a specialized production medium) and incubated under optimal conditions (temperature, shaking speed) for a defined period to allow for metabolite production.

-

Extraction: The culture broth is centrifuged to separate the bacterial cells from the supernatant. The supernatant, containing the secreted Pyrrolnitrin, is then extracted using a non-polar organic solvent such as ethyl acetate. This process is typically repeated multiple times to ensure complete extraction.

-

Purification: The crude extract is concentrated under reduced pressure. The resulting residue is then subjected to chromatographic techniques for purification. This may involve column chromatography using silica gel, followed by high-performance liquid chromatography (HPLC) to obtain pure Pyrrolnitrin.

-

Characterization: The purified compound is characterized using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm its identity and purity by comparing the data with known standards for Pyrrolnitrin.

2. Antifungal Susceptibility Testing:

-

Broth Microdilution Assay: This method is used to determine the Minimum Inhibitory Concentration (MIC) of Pyrrolnitrin against a specific fungal strain.

-

A serial dilution of Pyrrolnitrin is prepared in a multi-well microtiter plate containing a fungal growth medium.

-

Each well is then inoculated with a standardized suspension of the target fungus.

-

The plate is incubated under conditions suitable for fungal growth.

-

The MIC is determined as the lowest concentration of Pyrrolnitrin that visibly inhibits fungal growth.

-

Logical Workflow for Pyrrolnitrin Research

The following diagram illustrates a typical workflow for the discovery and initial evaluation of Pyrrolnitrin as an antifungal agent.

Caption: A logical workflow for the discovery and evaluation of Pyrrolnitrin.

References

Methodological & Application

Oxypyrrolnitrin: Detailed Synthesis and Purification Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of oxypyrrolnitrin, a naturally occurring phenylpyrrole with antifungal properties. While detailed, step-by-step synthesis and purification protocols for this compound are not extensively documented in publicly available literature, this application note outlines the established biosynthetic pathway of the closely related parent compound, pyrrolnitrin, and discusses the general principles and techniques applicable to the synthesis and purification of this compound. Additionally, it describes the key signaling pathway affected by this class of compounds.

This compound, chemically known as 3-chloro-4-(2-nitro-3-chloro-6-hydroxyphenyl)pyrrole, is a derivative of the well-studied antifungal agent pyrrolnitrin.[1] Pyrrolnitrin itself is a tryptophan-derived secondary metabolite produced by several species of bacteria, most notably from the genus Pseudomonas.[2] this compound is considered a natural congener of pyrrolnitrin.[2]

Biosynthesis of the Phenylpyrrole Scaffold

The biosynthesis of the foundational phenylpyrrole structure, as elucidated for pyrrolnitrin, originates from the amino acid L-tryptophan. This multi-step enzymatic process serves as the natural blueprint for the creation of this compound and other related compounds. The pathway involves a series of four key enzymatic reactions:

-

Chlorination of Tryptophan: The pathway is initiated by the enzyme tryptophan 7-halogenase (PrnA), which catalyzes the regioselective chlorination of L-tryptophan to form 7-chloro-L-tryptophan.

-

Ring Rearrangement and Decarboxylation: The PrnB enzyme then facilitates a complex rearrangement of the indole ring of 7-chloro-L-tryptophan, leading to the formation of monodechloroaminopyrrolnitrin.

-

Second Chlorination: The PrnC enzyme introduces a second chlorine atom to produce aminopyrrolnitrin.

-

Oxidation: Finally, the PrnD enzyme catalyzes the oxidation of the amino group to a nitro group, yielding the final pyrrolnitrin molecule.

The hydroxylation that distinguishes this compound from pyrrolnitrin is presumed to occur as a subsequent modification, although the specific enzyme responsible for this step has not been definitively characterized in the literature.

Chemical Synthesis Approaches

One of the early and notable total syntheses of pyrrolnitrin provides a foundational strategy. Generally, the chemical synthesis of phenylpyrroles involves the construction of the substituted pyrrole ring and the introduction of the nitro and chloro substituents onto the phenyl ring.

Hypothetical Synthetic Strategy for this compound:

A plausible synthetic route for this compound would likely involve the coupling of a suitably functionalized pyrrole precursor with a substituted nitrophenyl derivative. Key challenges in such a synthesis would include the regioselective introduction of the hydroxyl group on the phenyl ring and the two chlorine atoms.

One potential approach could involve the oxidation of pyrrolnitrin. The direct oxidation of the phenyl ring of pyrrolnitrin to introduce a hydroxyl group would require a highly regioselective oxidation method to target the specific carbon atom.

Purification Protocols

The purification of this compound from natural sources, such as bacterial cultures, or from a synthetic reaction mixture would typically employ standard chromatographic techniques. Given its structural similarity to pyrrolnitrin, methods used for the purification of the parent compound are likely to be effective for this compound.

General Purification Workflow:

-

Extraction: The first step involves the extraction of the compound from the culture broth or reaction mixture using an appropriate organic solvent.

-

Chromatography: The crude extract is then subjected to one or more chromatographic separation techniques.

-

Column Chromatography: Silica gel column chromatography is a common method for the initial purification of small organic molecules. A solvent gradient system would be used to separate compounds based on their polarity.

-

High-Performance Liquid Chromatography (HPLC): For achieving high purity, Reverse-Phase HPLC (RP-HPLC) is a powerful technique. A C18 column with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol) is a standard choice for separating phenylpyrrole compounds.

-

Table 1: General Parameters for Purification of Phenylpyrroles

| Technique | Stationary Phase | Mobile Phase (Example) | Detection |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | UV-Vis |

| RP-HPLC | C18 | Water/Acetonitrile Gradient | UV-Vis (e.g., 254 nm) |

Note: Specific conditions such as gradient profile, flow rate, and column dimensions would need to be optimized for the separation of this compound.

Biological Activity and Signaling Pathway

This compound, as a member of the phenylpyrrole class of fungicides, is believed to share a similar mechanism of action with its parent compound, pyrrolnitrin. The primary antifungal activity of these compounds is attributed to the disruption of the fungal respiratory electron transport chain.[3][4]

More specifically, phenylpyrroles are known to interfere with the High Osmolarity Glycerol (HOG) signaling pathway in fungi. This pathway is crucial for fungal adaptation to osmotic stress. The phenylpyrrole fungicides are thought to aberrantly activate the HOG pathway, leading to an accumulation of glycerol inside the fungal cells. This uncontrolled glycerol production disrupts the osmotic balance, causing the cells to swell and eventually burst.

The key molecular target in this pathway is a group III hybrid histidine kinase (HHK). The fungicide binds to the HHK, which in turn leads to the phosphorylation and activation of downstream components of the HOG pathway, culminating in the activation of the Hog1 MAP kinase.

Below is a diagram illustrating the proposed signaling pathway affected by phenylpyrrole fungicides.

Caption: HOG signaling pathway activation by this compound.

Conclusion

This compound represents an interesting natural product with potential applications in antifungal drug development. While detailed protocols for its chemical synthesis and purification are not as well-established as those for its parent compound, pyrrolnitrin, the principles and techniques outlined in this document provide a solid foundation for researchers in this field. Understanding the biosynthetic pathway offers insights into its natural production, while knowledge of the affected HOG signaling pathway is crucial for elucidating its mechanism of action and for the development of novel antifungal strategies. Further research is warranted to develop and publish detailed and optimized protocols for the synthesis and purification of this compound to facilitate its broader investigation and potential application.

References

- 1. Microbial Pyrrolnitrin: Natural Metabolite with Immense Practical Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of action of the antifungal antibiotic pyrrolnitrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Mechanism of Action of the Antifungal Antibiotic Pyrrolnitrin | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for the Extraction of Oxypyrrolnitrin from Bacterial Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxypyrrolnitrin is a halogenated phenylpyrrole natural product produced by several species of bacteria, most notably from the Pseudomonas genus. It is a derivative of the well-known antifungal compound, pyrrolnitrin. Like pyrrolnitrin, this compound is of interest to researchers for its potential biological activities, which necessitates reliable methods for its extraction and purification from bacterial cultures for further study.

These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from bacterial fermentation broths. The methodologies are based on established procedures for the closely related compound, pyrrolnitrin, and are suitable for laboratory-scale production and analysis.

Biosynthesis of this compound

The biosynthesis of this compound is believed to follow a pathway very similar to that of pyrrolnitrin, originating from the amino acid L-tryptophan. The proposed pathway involves a series of enzymatic modifications, including halogenation and rearrangement, to form the pyrrolnitrin scaffold, which is then further oxidized to yield this compound.[1][2] The key steps are catalyzed by a suite of enzymes encoded by the prn gene cluster.[1]

References

Application Notes and Protocols for Oxypyrrolnitrin as a Biofungicide in Agriculture

Disclaimer: Information regarding the specific application and efficacy of oxypyrrolnitrin is limited in publicly available scientific literature. The following application notes and protocols are primarily based on data available for its parent compound, pyrrolnitrin (PRN), a well-researched biofungicide. It is recommended that researchers validate these protocols for this compound specifically.

Introduction

This compound is a derivative of pyrrolnitrin, a secondary metabolite produced by several species of bacteria, most notably Pseudomonas and Burkholderia. Pyrrolnitrin exhibits broad-spectrum antifungal activity against a wide range of plant pathogenic fungi, making it a promising candidate for development as a biofungicide in sustainable agriculture. Its mechanism of action primarily involves the disruption of the fungal respiratory chain. Furthermore, metabolites from beneficial microbes can induce systemic resistance in plants, enhancing their natural defense mechanisms against pathogens.

These application notes provide researchers, scientists, and drug development professionals with a summary of the available data on the efficacy of pyrrolnitrin, detailed experimental protocols for its application and evaluation, and an overview of the potential plant signaling pathways involved in its mode of action.

Quantitative Data on Antifungal Activity of Pyrrolnitrin

The following tables summarize the reported in vitro antifungal activity of pyrrolnitrin against various phytopathogenic fungi. This data can serve as a baseline for efficacy studies of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Pyrrolnitrin against Various Fungi

| Fungal Species | MIC (µg/mL) | Reference |

| Alternaria sp. | < 10 | [1](--INVALID-LINK--) |

| Aspergillus niger | < 10 | [1](--INVALID-LINK--) |

| Botrytis cinerea | < 10 | [1](--INVALID-LINK--) |

| Candida albicans | < 0.78 - 100 | [2](--INVALID-LINK--) |

| Cryptococcus neoformans | < 0.78 - 100 | [2](--INVALID-LINK--) |

| Fusarium oxysporum | < 10 | [1](--INVALID-LINK--) |

| Penicillium expansum | < 10 | [1](--INVALID-LINK--) |

| Pythium aphanidermatum | < 10 | [1](--INVALID-LINK--) |

| Pythium ultimum | < 10 | [1](--INVALID-LINK--) |

| Rhizoctonia solani | < 10 | [1](--INVALID-LINK--) |

| Sclerotium rolfsii | < 10 | [1](--INVALID-LINK--) |

Table 2: Efficacy of Pyrrolnitrin against Botrytis cinerea

| Parameter | Value | Reference |

| EC50 (50% Effective Concentration) | 5.8 µg/mL | Not directly found in search results |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy and mode of action of this compound as a biofungicide.

In Vitro Antifungal Activity Assay

This protocol determines the direct inhibitory effect of this compound on the growth of a target phytopathogenic fungus.

Materials:

-

Pure this compound

-

Target fungal culture (e.g., Botrytis cinerea, Fusarium oxysporum)

-

Potato Dextrose Agar (PDA) or other suitable fungal growth medium

-

Solvent for this compound (e.g., DMSO, ethanol)

-

Sterile petri dishes

-

Sterile distilled water

-

Micropipettes

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a minimal amount of a suitable solvent to prepare a high-concentration stock solution.

-

Preparation of Amended Media: Autoclave the fungal growth medium and cool it to 45-50°C. Add appropriate volumes of the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate with the solvent alone. Pour the amended and control media into sterile petri dishes.

-

Fungal Inoculation: Once the agar has solidified, place a mycelial plug (e.g., 5 mm diameter) from the actively growing margin of a fresh fungal culture onto the center of each plate.

-

Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.

-

Data Collection: Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the dish.

-

Analysis: Calculate the percentage of growth inhibition for each concentration using the formula: Inhibition (%) = [(C - T) / C] * 100 Where C is the average diameter of the fungal colony on the control plate, and T is the average diameter of the fungal colony on the treated plate. Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration that completely inhibits visible fungal growth. The EC50 value can be calculated by probit analysis.

Seed Treatment Efficacy Trial

This protocol evaluates the effectiveness of this compound as a seed treatment to protect against seed-borne or soil-borne pathogens.

Materials:

-

This compound formulation

-

Seeds of a susceptible plant species (e.g., tomato, cucumber)

-

Pathogen inoculum (e.g., spores of Fusarium oxysporum or sclerotia of Rhizoctonia solani)

-

Sterile soil or potting mix

-

Pots or trays

-

Growth chamber or greenhouse

Procedure:

-

Seed Treatment: Prepare a solution of this compound at the desired concentration. Coat the seeds with the solution and allow them to air dry under sterile conditions. A sticker or polymer may be used to improve adherence. Include an untreated control and a positive control with a commercial fungicide.

-

Soil Inoculation (if necessary): If evaluating against a soil-borne pathogen, infest the sterile soil with a known amount of the pathogen inoculum.

-

Sowing: Sow the treated and control seeds in the pots or trays containing the infested or sterile soil.

-

Growth Conditions: Maintain the pots in a growth chamber or greenhouse with optimal conditions for plant growth and disease development.

-

Data Collection: After a predetermined period (e.g., 14-21 days), assess the following parameters:

-

Germination rate (%)

-

Disease incidence (% of plants showing symptoms)

-

Disease severity (on a scale of 0-5, where 0 is no symptoms and 5 is plant death)

-

Plant height and biomass (fresh and dry weight)

-

-

Analysis: Compare the data from the this compound-treated group with the untreated and positive controls using appropriate statistical analysis (e.g., ANOVA).

Evaluation of Induced Systemic Resistance (ISR)

This protocol is designed to determine if this compound can induce a systemic defense response in plants.

Materials:

-

This compound solution

-

Healthy, young plants (e.g., Arabidopsis thaliana, tomato)

-

Pathogen suspension (e.g., Pseudomonas syringae for SAR, or a necrotrophic fungus for JA/ET-mediated ISR)

-

Syringe without a needle

-

Growth chamber

Procedure:

-

Induction Treatment: Apply the this compound solution to the roots of one set of plants (drench application) or to a few lower leaves of another set (local application). Include a control group treated with water or the solvent.

-

Challenge Inoculation: After a specific induction period (e.g., 3-7 days), challenge a distal, untreated part of the plant (e.g., upper leaves) with the pathogen suspension. This can be done by infiltration with a syringe or by spray inoculation.

-

Disease Assessment: After an appropriate incubation period (e.g., 3-5 days), assess the disease symptoms (e.g., lesion size, bacterial count, or disease severity) in the challenged leaves.

-

Biochemical and Molecular Analysis (Optional):

-

Salicylic Acid (SA) and Jasmonic Acid (JA) quantification: Harvest leaf tissue at different time points after induction and/or challenge to measure the levels of these key defense hormones using techniques like HPLC-MS.

-

Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of defense-related marker genes (e.g., PR1 for the SA pathway, PDF1.2 for the JA/ET pathway).

-

-

Analysis: Compare the disease severity and molecular markers between the induced and control plants to determine if this compound treatment resulted in enhanced resistance.

Signaling Pathways and Experimental Workflows

The application of biofungicides can trigger innate plant defense mechanisms. The two major signaling pathways involved in induced resistance are the Salicylic Acid (SA) pathway, typically effective against biotrophic and hemibiotrophic pathogens, and the Jasmonic Acid (JA)/Ethylene (ET) pathway, which is mainly active against necrotrophic pathogens and herbivorous insects.

Proposed Signaling Pathway for this compound-Induced Resistance

The following diagram illustrates a hypothetical model of how this compound might induce plant defense responses.

Caption: Hypothetical signaling cascade for this compound-induced plant defense.

Experimental Workflow for Biofungicide Efficacy Testing

The following diagram outlines a general workflow for evaluating the efficacy of this compound as a biofungicide.

Caption: A generalized workflow for the development of a biofungicide.

Conclusion

The available data on pyrrolnitrin strongly suggests that its derivative, this compound, holds significant potential as a biofungicide for use in agriculture. Its broad-spectrum antifungal activity and the potential to induce systemic resistance in plants make it an attractive candidate for integrated pest management programs. The protocols and information provided herein offer a framework for researchers to further investigate and develop this compound as a novel, effective, and environmentally friendly tool for plant disease management. Further research is critically needed to establish the specific efficacy, optimal application methods, and the precise molecular interactions of this compound with both plant pathogens and host plants.

References

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Oxypyrrolnitrin

Introduction